molecular formula C20H16ClN5O3 B394537 5-AMINO-3-[(1Z)-2-[5-(5-CHLORO-2-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-[5-(5-CHLORO-2-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B394537
M. Wt: 409.8g/mol
InChI Key: MCQMDKAVUNWPGX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-AMINO-3-[(1Z)-2-[5-(5-CHLORO-2-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” is a complex organic compound that features a pyrazole ring substituted with various functional groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Functionalization: Introduction of the amino, cyano, and hydroxyethyl groups can be done through various substitution reactions, often under controlled conditions to ensure selectivity.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the cyano group, potentially converting it to an amine.

    Substitution: Various substitution reactions could occur at the amino or chloro groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyethyl group could yield a carboxylic acid, while reduction of the cyano group could yield an amine.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and functional groups.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Use as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action would depend on the specific biological target and pathway. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-{(Z)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile
  • 5-amino-3-{(Z)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8g/mol

IUPAC Name

5-amino-3-[(Z)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C20H16ClN5O3/c1-28-17-4-2-13(21)9-15(17)18-5-3-14(29-18)8-12(10-22)19-16(11-23)20(24)26(25-19)6-7-27/h2-5,8-9,27H,6-7,24H2,1H3/b12-8+

InChI Key

MCQMDKAVUNWPGX-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO

SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Origin of Product

United States

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